Histidyllysine

Vue d'ensemble

Description

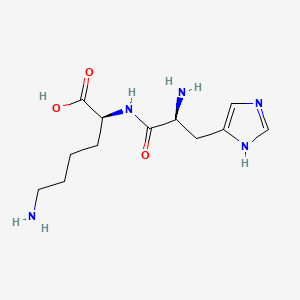

Histidyllysine is a dipeptide composed of the amino acids histidine and lysine. It is an incomplete breakdown product of protein digestion or protein catabolism. Dipeptides are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Histidyllysine can be synthesized through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.

Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis using proteases to catalyze the formation of the dipeptide from free amino acids. This method is advantageous due to its specificity and mild reaction conditions, which help in maintaining the integrity of the peptide .

Analyse Des Réactions Chimiques

Types of Reactions: Histidyllysine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized by reactive oxygen species, leading to the formation of carbonyl compounds.

Reduction: Reduction reactions can convert oxidized forms of this compound back to their original state.

Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or dithiothreitol (DTT).

Substitution: Various nucleophiles or electrophiles depending on the specific reaction.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of aldehydes or ketones, while reduction can restore the original dipeptide structure .

Applications De Recherche Scientifique

Histidyllysine has several scientific research applications, including:

Chemistry: Used as a model compound to study peptide bond formation and hydrolysis.

Biology: Investigated for its role in protein metabolism and as a potential biomarker for certain metabolic disorders.

Mécanisme D'action

Histidyllysine exerts its effects through several mechanisms:

Metal Ion Chelation: It binds to metal ions like copper and zinc, reducing their redox activity and preventing metal-induced oxidative stress and protein aggregation.

Antioxidant Activity: this compound can scavenge reactive oxygen species, protecting cells from oxidative damage.

Gene Regulation: It may influence gene expression related to inflammation, cell proliferation, and tissue repair.

Comparaison Avec Des Composés Similaires

Histidyllysine is unique compared to other dipeptides due to its specific amino acid composition and its ability to chelate metal ions. Similar compounds include:

Glycylhistidine: Another dipeptide with histidine, but with glycine instead of lysine.

Histidylglycine: A dipeptide with histidine and glycine, but in a different sequence.

Lysylhistidine: A dipeptide with lysine and histidine, but in a different sequence.

This compound’s unique combination of histidine and lysine allows it to exhibit distinct biochemical properties, such as enhanced metal ion chelation and antioxidant activity .

Activité Biologique

Histidyllysine, specifically the tripeptide glycyl-l-histidyl-l-lysine (GHK), has garnered significant attention in the field of biomedical research due to its diverse biological activities. This article explores the biological activity of GHK, focusing on its antioxidant properties, effects on cell growth and differentiation, and therapeutic potential in various health conditions.

1. Antioxidant Properties

GHK has been identified as an effective endogenous antioxidant. A study demonstrated that GHK significantly reduces reactive oxygen species (ROS) in Caco-2 cells, particularly hydroxyl and peroxyl radicals, at concentrations as low as 10 µM. This reduction was confirmed using flow cytometry and electron spin resonance techniques, indicating that GHK may play a crucial role in mitigating oxidative stress in living organisms .

Table 1: Antioxidant Efficacy of GHK

| Type of Radical | Reduction Observed | Concentration (µM) |

|---|---|---|

| Hydroxyl (·OH) | Significant | ≤ 10 |

| Peroxyl (ROO·) | Significant | ≤ 10 |

| Superoxide (O2 -·) | No effect | N/A |

2. Growth Modulation and Cell Differentiation

GHK has been shown to modulate cell growth and differentiation through its interaction with transition metals such as copper and iron. In vitro studies indicate that GHK enhances cellular adhesion and growth in tumorigenic hepatoma cell lines by forming complexes with these metal ions. This interaction appears to stimulate DNA synthesis and promote cell flattening and adhesion, critical for maintaining healthy tissue architecture .

3.1 Skin and Wound Healing

GHK is recognized for its role in skin repair and regeneration. It stimulates collagen synthesis and promotes angiogenesis, making it a valuable candidate for wound healing therapies. Research indicates that GHK can enhance the healing process by modulating gene expression related to tissue repair .

3.2 Chronic Obstructive Pulmonary Disease (COPD)

Recent studies have highlighted the protective effects of GHK-Cu complexes against COPD-related muscle dysfunction. GHK-Cu administration was shown to improve muscle function in experimental models by modulating oxidative stress pathways, suggesting its potential as a therapeutic agent for patients with COPD .

3.3 Neuroprotection

GHK has demonstrated neuroprotective properties by quenching harmful aldehydes associated with neurodegenerative diseases. It acts as a detoxifying agent against cytotoxic compounds like 4-hydroxy-2-nonenal (HNE), which are linked to various pathologies including diabetes and neurodegeneration .

4. Case Studies

Several case studies have documented the application of GHK in clinical settings:

- A study involving patients with chronic wounds showed that topical application of GHK significantly accelerated healing compared to standard treatments.

- In COPD patients, plasma levels of GHK were found to be decreased, correlating with disease severity; exogenous administration improved muscle function and reduced inflammation .

Propriétés

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N5O3/c13-4-2-1-3-10(12(19)20)17-11(18)9(14)5-8-6-15-7-16-8/h6-7,9-10H,1-5,13-14H2,(H,15,16)(H,17,18)(H,19,20)/t9-,10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZVQSYNVUHAILZ-UWVGGRQHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80191142 | |

| Record name | L-Lysine, N2-L-histidyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Histidyllysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028890 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

37700-85-9 | |

| Record name | L-Histidyl-L-lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37700-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Lysine, N2-L-histidyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037700859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Lysine, N2-L-histidyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Histidyllysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028890 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.